![molecular formula C20H25NO2 B5905130 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B5905130.png)
2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol
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Overview
Description
2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol, also known as HPPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HPPMP is a member of the phenylpiperidine family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. Additionally, 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to modulate the activity of several other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system in the brain, which may contribute to its antipsychotic effects. Additionally, 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to increase the activity of the serotonergic system, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol in lab experiments is that it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying the function of various neurotransmitter systems. Additionally, 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to have low toxicity in animal models. However, one limitation of using 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol in lab experiments is that it is a complex compound that requires a multi-step synthesis process, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research on 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol. One area of research is the development of more efficient synthesis methods for 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol, which could increase its availability and decrease its cost. Additionally, further research is needed to fully understand the mechanism of action of 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol in human clinical trials.
Synthesis Methods
The synthesis of 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol is a complex process that involves several steps. The first step is the reaction of 4-hydroxybenzaldehyde with 2-(2-bromoethyl)piperidine in the presence of a base to form the intermediate 2-(2-bromoethyl)-4-hydroxybenzaldehyde. This intermediate is then reacted with 2-(piperidin-1-ylmethyl)phenol in the presence of a catalyst to form 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol.
Scientific Research Applications
2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19-12-9-16(10-13-19)8-11-18-6-3-4-14-21(18)15-17-5-1-2-7-20(17)23/h1-2,5,7,9-10,12-13,18,22-23H,3-4,6,8,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBUHKMTCJZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=C(C=C2)O)CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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